molecular formula C20H17ClN2O2 B5410079 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide

2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide

Cat. No. B5410079
M. Wt: 352.8 g/mol
InChI Key: JEMJMWHTPJHESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes that are involved in cell proliferation and survival. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of several kinases that are involved in cell signaling pathways, including the PI3K/Akt/mTOR pathway. It also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects at high doses.

Future Directions

There are several future directions for research involving 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide. One area of research involves the development of more potent and selective analogs of this compound. Another area of research involves the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide involves a multi-step process that has been described in detail in several research papers. One of the most commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 2-(2-methylphenoxy)pyridine-3-methanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Scientific Research Applications

2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential use as a treatment for cancer. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

2-chloro-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-7-2-5-11-18(14)25-20-15(8-6-12-22-20)13-23-19(24)16-9-3-4-10-17(16)21/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMJMWHTPJHESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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